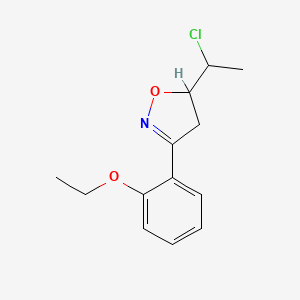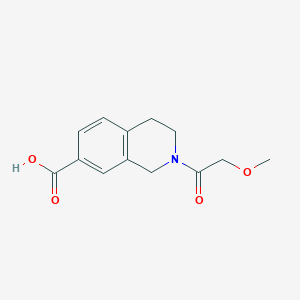![molecular formula C14H17NO4 B7627827 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a drug that has shown promising results in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.
作用機序
The primary mechanism of action of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid is the inhibition of GABA-T, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase brain GABA levels in both animals and humans. This increase in GABA levels has been associated with its anxiolytic, anticonvulsant, and analgesic effects. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.
実験室実験の利点と制限
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in lab experiments. It has a high potency and selectivity for GABA-T inhibition, making it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo. In addition, its long half-life can make it difficult to control the duration of its effects.
将来の方向性
There are several future directions for research on 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. GABA has been implicated in the pathophysiology of depression, and this compound may have antidepressant effects through its modulation of GABA levels. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to obtain the final product in high yield and purity. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
科学的研究の応用
3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce the reinforcing effects of cocaine and alcohol, suggesting its potential use in addiction treatment. In addition, this compound has demonstrated anxiolytic effects in animal models of anxiety disorders.
特性
IUPAC Name |
3-cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-8-9-1-3-11(4-2-9)14(19)15-12(7-13(17)18)10-5-6-10/h1-4,10,12,16H,5-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWNFVRZOUWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)


![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
![2-[[(3-Cyanophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627794.png)




